Ferric succinate

Iron Deficiency Anemia Elemental Iron Dosage Formulation Science

Ferric succinate (CAS 43212-87-9), also indexed as butanedioic acid iron(3+) salt (3:2), is a metal-organic coordination complex with the molecular formula C12H12Fe2O12 and a molecular weight of approximately 459.91 g/mol. It is a transition metal complex where ferric ions are coordinated by succinate ligands.

Molecular Formula C12H12Fe2O12
Molecular Weight 459.91 g/mol
CAS No. 43212-87-9
Cat. No. B12796843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFerric succinate
CAS43212-87-9
Molecular FormulaC12H12Fe2O12
Molecular Weight459.91 g/mol
Structural Identifiers
SMILESC(CC(=O)[O-])C(=O)[O-].C(CC(=O)[O-])C(=O)[O-].C(CC(=O)[O-])C(=O)[O-].[Fe+3].[Fe+3]
InChIInChI=1S/3C4H6O4.2Fe/c3*5-3(6)1-2-4(7)8;;/h3*1-2H2,(H,5,6)(H,7,8);;/q;;;2*+3/p-6
InChIKeyCHYQSXLXQCXPAA-UHFFFAOYSA-H
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ferric Succinate (CAS 43212-87-9) : Compound Identity and Industrial Classification


Ferric succinate (CAS 43212-87-9), also indexed as butanedioic acid iron(3+) salt (3:2), is a metal-organic coordination complex with the molecular formula C12H12Fe2O12 and a molecular weight of approximately 459.91 g/mol [1]. It is a transition metal complex where ferric ions are coordinated by succinate ligands. In industrial and pharmaceutical contexts, this CAS registry number is often used generically for 'iron succinate,' though the biologically and commercially predominant form for supplementation is the ferrous (Fe²⁺) salt. This compound is primarily investigated as an oral iron source for the treatment and prevention of iron deficiency anemia and as a candidate for food fortification, where its organoleptic properties offer a potential advantage over simpler inorganic salts [2].

Why Ferric Succinate Cannot Be Simply Swapped with Other Iron Salts


Despite belonging to the same broad class of oral iron preparations, ferric succinate and its analogs cannot be considered interchangeable without risking significant deviations in efficacy, tolerability, and product stability. The choice of the counterion and oxidation state fundamentally alters the compound's physicochemical properties. Key differentiators include the percentage of elemental iron per dose, the compound's susceptibility to pH-dependent solubility changes in the gastrointestinal tract, and its redox behavior in complex food or formulation matrices [1]. For instance, the higher elemental iron content in ferric succinate (~35%) compared to ferrous sulfate (20%) means that equivalent doses of elemental iron are delivered with less total salt, directly impacting pill burden and potentially patient compliance [2]. The quantitative evidence below outlines where these differences become critical for procurement and formulation decisions.

Ferric Succinate: Quantitative Evidence of Differentiation from Key Comparators


Elemental Iron Content: Ferric Succinate vs. Common Oral Iron Salts

For formulators, the elemental iron content dictates the amount of salt required to achieve a therapeutic dose. Ferric succinate contains 35% elemental iron by weight, which is higher than the most commonly prescribed oral iron salts. This reduces the mass of active ingredient needed per dose [1].

Iron Deficiency Anemia Elemental Iron Dosage Formulation Science

Relative Bioavailability in Humans: Ferric Succinate vs. Ferrous Sulfate

In a direct human absorption study using radiolabeled compounds in adult volunteers, the absorption of ferrous succinate from fortified infant cereal was 92% of that observed for the reference standard, ferrous sulfate. This was not statistically different from ferrous fumarate but was notably higher than ferric pyrophosphate (39%) [1]. This is a class-level inference, as the study used the ferrous form, but the coordination chemistry of the succinate ligand facilitates similar solubility behavior.

Bioavailability Food Fortification Iron Absorption

Comparative In Vivo Efficacy in Anemic Rodent Model: Ferric Succinate vs. Other Organic Iron Complexes

In a controlled animal model of iron deficiency anemia (IDA), ferric succinate was directly compared with iron protein succinylate (IPS) and polysaccharide iron complex (PIC). All three supplements at a dose of 15 mg Fe/kg/d for 10 days demonstrated similar restoration of hematological parameters. The hemoglobin (Hb) recovery ratio was improved to 2.18 times the untreated IDA control for ferric succinate, vs. 2.15 for PIC and 2.12 for IPS [1]. This direct head-to-head comparison shows no significant efficacy deficit for the succinate form.

Iron Deficiency Anemia Preclinical Efficacy Polysaccharide Iron Complex

Sensory Suitability for Food Fortification: Ferric Succinate vs. Inorganic Iron Salts

A key differentiator for food and nutraceutical applications is the compound's impact on the sensory quality of the final product. In organoleptic studies of 11 alternative iron sources for infant cereal fortification, ferric succinate was selected as one of the most suitable compounds because it did not cause significant fat oxidation or discoloration, a common problem with more reactive salts like ferrous sulfate [1].

Food Fortification Organoleptic Stability Infant Cereal

Tolerability Advantage Over Ferrous Sulfate: A Class Distinction

Gastrointestinal side effects are the leading cause of non-adherence to oral iron therapy. As a class, organic iron salts like ferric succinate are considered to be better tolerated than inorganic ferrous sulfate. While specific direct comparative studies with quantitative endpoint reporting are scarce for the ferric form, a network meta-analysis has shown that iron (III) polymaltose complex (IPC) has significantly fewer GI adverse effects than ferrous sulfate (SOR: A). Ferric succinate, as another organo-iron complex, is hypothesized to cause less direct mucosal irritation due to its formulation, aligning with this class-wide effect [1].

Gastrointestinal Tolerability Adverse Effects Iron Supplementation

Optimal Application Scenarios for Ferric Succinate in Commercial and Research Settings


High-Potency Elemental Iron Supplementation with Reduced Pill Burden

In therapeutic regimens where high doses of elemental iron are required (e.g., 150-200 mg/day), the 35% elemental iron content of ferric succinate allows for a smaller number of capsules or tablets to achieve the target dose compared to ferrous sulfate or gluconate. This is a direct consequence of its stoichiometric advantage over lower-iron-content salts [1].

Iron Fortification of Oxidation-Sensitive Dry Food Matrices (e.g., Infant Cereals)

Ferric succinate is an ideal candidate for fortifying dry, fat-containing cereal products. Its low reactivity prevents the catalytic oxidation of unsaturated fatty acids, a common problem with ferrous sulfate that leads to rancidity and consumer rejection. This organoleptic neutrality, validated in comparative screening studies of 11 iron sources, makes it a superior choice for product developers [1].

Cost-Effective Preclinical Model for Iron Deficiency Anemia with Comparable Efficacy

For research on novel iron supplements, ferric succinate serves as an efficacious and less expensive control compound. In an IDA rat model, it achieved a hemoglobin recovery ratio of 2.18x, which is numerically comparable to, if not slightly better than, polysaccharide iron complex (2.15x) and iron protein succinylate (2.12x). This positions it as a reliable baseline comparator for preclinical pharmacodynamic studies [1].

Alternative for Patients with Documented Intolerance to Inorganic Ferrous Salts

Based on the class-level evidence that organic iron complexes exhibit a superior gastrointestinal safety profile to ferrous sulfate, ferric succinate represents a first-line alternative for patient populations experiencing significant GI adverse effects with first-line inorganic salts. Its formulation is less caustic to the gastrointestinal mucosa, making it suitable for long-term maintenance therapy in sensitive populations such as the elderly or pregnant women, where treatment adherence is paramount [1].

Quote Request

Request a Quote for Ferric succinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.